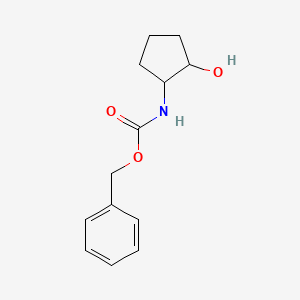

Benzyl (2-hydroxycyclopentyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

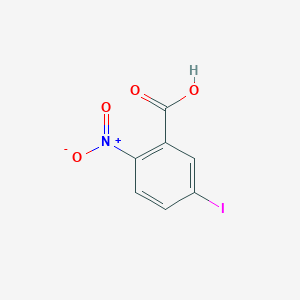

Benzyl (2-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . This compound can be viewed as the ester of carbamic acid and benzyl alcohol .

Molecular Structure Analysis

The molecular structure of Benzyl (2-hydroxycyclopentyl)carbamate consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

Benzyl (2-hydroxycyclopentyl)carbamate is a white solid that is soluble in organic solvents and moderately soluble in water .Applications De Recherche Scientifique

Here’s a general overview of the applications of carbamates:

1. Field: Drug Design and Medicinal Chemistry Carbamate-bearing molecules are key structural motifs in many approved drugs and prodrugs . They are specifically designed to make drug−target interactions through their carbamate moiety .

Field Agricultural Chemicals

Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .

Field Chemical and Paint Industry

They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

4. Field: Organic Synthesis and Peptide Chemistry Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

Field Prodrug Design

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Field Drug Discovery

In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .

Field Transcarbamation and Amidation

Benzyl carbamates can be used in transcarbamation and amidation processes . This involves the conversion of benzyl carbamates to amides using potassium carbonate in alcohols under heating conditions . This method is efficient and plays a significant role in modern drug discovery and medicinal chemistry .

Field Chemical Synthesis

Benzyl carbamates can serve as starting materials, intermediates, and solvents in the chemical and paint industry . They are widely used in the synthesis of various chemical compounds .

Field Peptide Chemistry

Carbamates, including benzyl carbamates, are often used as protecting groups for amines and amino acids in peptide chemistry . They play a crucial role in the synthesis of peptides .

Field Prodrug Design

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This is particularly important in the field of medicinal chemistry .

Field Drug Discovery

In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery . They are key structural elements in many approved therapeutic agents .

Field Agricultural Chemicals

Carbamate derivatives, including benzyl carbamates, are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in protecting crops from pests and diseases .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl N-(2-hydroxycyclopentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXGDPYTWXXJKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-hydroxycyclopentyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)

![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)